molecular formula C19H20ClN3O4S B10990195 1-(4-chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide

1-(4-chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide

Cat. No.: B10990195
M. Wt: 421.9 g/mol
InChI Key: JBTYHIWTFXOLNX-UHFFFAOYSA-N
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Description

  • The sulfamoylphenyl group is introduced via a nucleophilic substitution reaction.
  • Reaction conditions: This step may involve the use of sulfamoyl chloride and a base like triethylamine in an organic solvent such as dichloromethane.
  • Final Coupling:

    • The final coupling of the intermediate with the carboxamide group is achieved through an amide bond formation.
    • Reaction conditions: This step typically requires a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
  • Industrial Production Methods: For industrial-scale production, the synthesis is optimized for higher yields and cost-effectiveness. This often involves:

      Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

      Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide typically involves multiple steps:

    • Formation of the Pyrrolidine Ring:

      • Starting with a suitable precursor, such as 4-chlorobenzaldehyde, the pyrrolidine ring is formed through a cyclization reaction.
      • Reaction conditions: This step often requires a base catalyst and an appropriate solvent, such as ethanol, under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-Chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

      Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

      Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in acidic or basic medium.

      Reduction: Sodium borohydride in methanol or ethanol.

      Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

    Major Products:

      Oxidation: Formation of carboxylic acids or ketones.

      Reduction: Formation of alcohols or amines.

      Substitution: Formation of substituted derivatives with various functional groups.

    Scientific Research Applications

    1-(4-Chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide has numerous applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

      Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

      Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets:

      Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

      Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or alter gene expression, leading to therapeutic effects.

    Comparison with Similar Compounds

    • 1-(4-Chlorophenyl)-5-oxo-N-[2-(4-aminophenyl)ethyl]pyrrolidine-3-carboxamide
    • 1-(4-Chlorophenyl)-5-oxo-N-[2-(4-methylphenyl)ethyl]pyrrolidine-3-carboxamide

    Comparison:

    • Uniqueness: The presence of the sulfamoylphenyl group in 1-(4-chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide imparts unique chemical and biological properties, such as enhanced solubility and specific binding affinity to certain biological targets.
    • Differences: Other similar compounds may have different substituents, leading to variations in their chemical reactivity and biological activity.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    Molecular Formula

    C19H20ClN3O4S

    Molecular Weight

    421.9 g/mol

    IUPAC Name

    1-(4-chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide

    InChI

    InChI=1S/C19H20ClN3O4S/c20-15-3-5-16(6-4-15)23-12-14(11-18(23)24)19(25)22-10-9-13-1-7-17(8-2-13)28(21,26)27/h1-8,14H,9-12H2,(H,22,25)(H2,21,26,27)

    InChI Key

    JBTYHIWTFXOLNX-UHFFFAOYSA-N

    Canonical SMILES

    C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

    Origin of Product

    United States

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